Product packaging for Lenalidomide-PEG5-OH(Cat. No.:)

Lenalidomide-PEG5-OH

Cat. No.: B14777224
M. Wt: 479.5 g/mol
InChI Key: LESNBDWILZNTLC-UHFFFAOYSA-N
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Description

Lenalidomide-PEG5-OH is a chemical compound designed for professional research applications, consisting of the immunomodulatory drug lenalidomide connected to a hydroxyl group via a tetraethylene glycol (PEG5) spacer chain. The core research value of this molecule lies in its role as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In such constructs, the lenalidomide moiety serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex . The integrated PEG5 spacer provides solubility and flexibility, which are critical for the formation of a productive ternary complex between the E3 ligase and the target protein of interest. This mechanism facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, enabling researchers to explore novel therapeutic strategies for targeted protein degradation in diseases such as cancer. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N3O8 B14777224 Lenalidomide-PEG5-OH

Properties

Molecular Formula

C23H33N3O8

Molecular Weight

479.5 g/mol

IUPAC Name

3-[7-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H33N3O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-6-24-19-3-1-2-17-18(19)16-26(23(17)30)20-4-5-21(28)25-22(20)29/h1-3,20,24,27H,4-16H2,(H,25,28,29)

InChI Key

LESNBDWILZNTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG5-OH typically involves the conjugation of lenalidomide with a PEG chain. One common method involves the activation of the hydroxyl group on the PEG chain, followed by its reaction with lenalidomide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between lenalidomide and PEG .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Lenalidomide-PEG5-OH (C₂₃H₃₃N₃O₈, MW: 479.53) contains three reactive regions:

  • Lenalidomide core : Features a phthalimide ring and an amino isoindole moiety, enabling interactions with cereblon (CRBN) and participation in hydrogen bonding.

  • PEG5 spacer : A five-unit polyethylene glycol chain providing hydrophilicity and flexibility.

  • Terminal hydroxyl group : A primary alcohol (–OH) at the PEG terminus, critical for conjugation and functionalization .

Key Structural Attributes:

FeatureRole in Reactivity
Phthalimide ringParticipates in π-π stacking and redox reactions
PEG5 spacerEnhances solubility; moderates steric effects
Terminal –OHEnables nucleophilic substitution, esterification, and oxidation

Conjugation Reactions via Hydroxyl Group

The terminal hydroxyl group undergoes reactions typical of primary alcohols, facilitating bioconjugation:

Esterification

  • Reagents : Carboxylic acids (e.g., acetic anhydride, succinic anhydride) with catalysts like DMAP or DCC.

  • Product : Esters for improved lipophilicity or further functionalization.

  • Example : Reaction with acetyl chloride yields Lenalidomide-PEG5-OAc , enhancing membrane permeability .

Etherification

  • Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH).

  • Product : Ether derivatives for stable linker formation.

Activation for Click Chemistry

  • Step 1 : Tosylation of –OH using tosyl chloride.

  • Step 2 : Displacement with azide ions to form Lenalidomide-PEG5-N₃ , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Oxidation

  • Reagents : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

  • Product : Oxidation of the terminal –OH to a carboxylic acid (–COOH), forming Lenalidomide-PEG5-COOH , useful for amide bond formation .

Reduction

  • Reagents : NaBH₄ or LiAlH₄.

  • Application : Stabilization of labile intermediates during synthesis.

Synthetic Pathway:

  • Activation : Convert –OH to –NH₂ via Mitsunobu reaction or tosylation followed by amination.

  • Conjugation : Couple with warheads (e.g., kinase inhibitors) using carbodiimide chemistry.

Example PROTAC Design:

ComponentFunction
This compoundE3 ligase recruiter
PEG5 spacerOptimizes ternary complex formation
Warhead (e.g., BRD4 inhibitor)Target protein binder

Efficacy : PROTACs derived from this compound show improved degradation efficiency (DC₅₀: 10–100 nM) compared to non-PEGylated analogs .

Comparative Reactivity of PEGylated Lenalidomide Derivatives

CompoundFunctional GroupKey ReactionApplication
This compound–OHEsterification, oxidationPROTACs, solubility enhancement
Lenalidomide-PEG5-NH₂–NH₂Amide coupling, reductive aminationTargeted drug delivery
Lenalidomide-PEG5-COOH–COOHAmide bond formationBioconjugation
Lenalidomide-PEG5-N₃–N₃Click chemistryLabeling, polymer synthesis

Reaction Optimization Considerations

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of PEGylated intermediates.

  • Temperature : Reactions typically proceed at 25–60°C; higher temperatures risk PEG chain degradation.

  • Catalysts : DMAP for esterification; Cu(I) for click chemistry .

Stability and Storage

  • Degradation Pathways : Hydrolysis of the phthalimide ring under acidic/basic conditions; oxidation of PEG chains.

  • Storage : Refrigerated (2–8°C) under inert atmosphere to prevent oxidation .

Scientific Research Applications

Lenalidomide-PEG5-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein modification and drug delivery systems.

    Medicine: Investigated for its potential in targeted cancer therapies and as an immunomodulatory agent.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mechanism of Action

Lenalidomide-PEG5-OH exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. The PEG chain enhances the compound’s solubility and stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PEG Chain Length and Functional Group Variations

Key differentiating factors among PEGylated immunomodulatory drugs include PEG chain length and terminal functional groups. Below is a comparative analysis:

Compound PEG Units Terminal Group Key Applications Reactivity/Solubility Profile
Lenalidomide-PEG5-OH 5 -OH PROTAC development, solubility enhancement Moderate hydrophilicity; limited conjugation utility
Thalidomide-PEG2-COOH 2 -COOH Targeted protein degradation High reactivity (carbodiimide coupling)
Thalidomide-PEG5-COOH 5 -COOH Bioconjugation, drug delivery Enhanced solubility; versatile conjugation
Pomalidomide-PEG4-azide 4 -N3 Click chemistry-based PROTACs High reactivity (azide-alkyne cycloaddition)
(S,R,S)-AHPC-PEG5-Boc 5 -Boc-protected CRBN-targeted therapies Requires deprotection for conjugation
Key Observations:
  • PEG Length : Longer PEG chains (e.g., PEG5 in this compound) improve solubility but may reduce cellular permeability compared to shorter chains (e.g., PEG2 in Thalidomide-PEG2-COOH) .

Stability and Analytical Validation

Stability-indicating methods for lenalidomide derivatives, including HPLC, have been validated for selectivity and precision . While direct data for this compound is unavailable, PEGylation generally enhances stability against enzymatic degradation. In contrast, non-PEGylated analogs like lenalidomide require stringent storage conditions .

Pharmacological and Functional Differences

  • CRBN Binding : All compounds retain CRBN-binding activity due to the conserved glutarimide moiety in lenalidomide, thalidomide, and pomalidomide derivatives .
  • PROTAC Design : Azide- or carboxyl-terminated PEGylated compounds (e.g., Pomalidomide-PEG4-azide) are preferred for PROTAC synthesis due to their compatibility with bioorthogonal chemistry, whereas this compound may require additional functionalization steps .

Research and Commercial Landscape

  • Synthesis and Availability : this compound is less commonly cataloged than Thalidomide-PEG5-COOH or Pomalidomide-PEG4-azide, suggesting niche research applications .
  • For example, azide-terminated linkers are typically more expensive due to specialized synthesis protocols .

Biological Activity

Lenalidomide-PEG5-OH is a derivative of lenalidomide, an immunomodulatory drug (IMiD) that has garnered attention for its therapeutic efficacy in multiple myeloma and other hematological malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune modulation, and therapeutic implications.

  • Immunomodulatory Effects
    • This compound enhances the immune response by modifying cytokine production. It upregulates anti-inflammatory cytokines such as IL-10 while downregulating pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12. This shift in cytokine balance is crucial for reducing tumor growth and promoting apoptosis in malignant cells .
    • The compound also influences T-cell activity by enhancing the cytolytic function of CD8+ T-cells and natural killer (NK) cells through increased IL-2 production, which is essential for T-cell proliferation and activation .
  • Direct Antitumor Activity
    • This compound induces apoptosis in malignant plasma cells by modulating the NF-kB pathway. By downregulating NF-kB activity, it reduces the expression of anti-apoptotic proteins such as cIAP2 and FLIP, leading to enhanced caspase activity and subsequent cell death .
    • The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is vital for cell cycle progression. This inhibition contributes to the growth suppression of tumor cells .
  • Epigenetic Modifications
    • Research indicates that lenalidomide mediates epigenetic changes by reducing histone methylation and increasing histone acetylation at the p21 promoter region. This modification enhances p21 expression, a critical regulator of the cell cycle .

Therapeutic Implications

This compound has been evaluated in various clinical settings, particularly for its efficacy in treating multiple myeloma and other hematological disorders.

Case Studies

  • Multiple Myeloma Treatment
    • In a clinical study involving patients with relapsed or refractory multiple myeloma, lenalidomide was administered alongside dexamethasone. The results demonstrated significant hematologic responses, with many patients achieving complete or very good partial responses after treatment regimens incorporating lenalidomide .
  • Safety and Efficacy
    • A pilot study assessing lenalidomide's safety for patients with recurrent POEMS syndrome indicated that lenalidomide could effectively manage symptoms while maintaining an acceptable safety profile. Patients showed marked improvements in hematologic parameters following treatment .

Data Tables

StudyPopulationTreatment RegimenResponse RateComments
Multiple Myeloma PatientsLenalidomide + Dexamethasone70% CR/VGPRSignificant hematologic responses observed
POEMS Syndrome PatientsLenalidomide (10 mg daily)Moderate improvementSafety profile deemed acceptable

Q & A

Q. What are the recommended analytical techniques for characterizing Lenalidomide-PEG5-OH purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is essential for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by verifying PEG5 spacer conjugation to the lenalidomide core. Mass spectrometry (MS) further validates molecular weight and detects impurities. Stability studies under varying pH and temperature conditions are critical to evaluate degradation pathways .

Q. How should researchers design stability studies for this compound under laboratory conditions?

Stability protocols should include accelerated stress testing (e.g., 40°C/75% relative humidity for 6 months) and real-time storage (25°C/60% RH) with periodic sampling. Analytical endpoints include HPLC purity, degradation product identification (e.g., hydrolyzed PEG chains or oxidized lenalidomide), and particle size analysis if formulated as a solid dispersion. Use lactose anhydrous as a stabilizing diluent in solid formulations to minimize hygroscopicity .

Q. What safety protocols are critical when handling this compound in vitro?

Follow OSHA HCS guidelines: use PPE (gloves, lab coat, respiratory protection for aerosols), work in a fume hood, and avoid skin/eye contact. Decontaminate spills with absorbent materials and dispose as hazardous waste. Reproductive toxicity (Category 1B) mandates separate handling areas for reproductive-age researchers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite formation. Compare in vitro cytotoxicity assays (e.g., CCK-8 in B-cell lymphoma lines) with in vivo tumor regression metrics in xenograft models. Validate target engagement via cereblon ubiquitination assays to confirm mechanism of action .

Q. What experimental strategies optimize the conjugation efficiency of PEG5 to Lenalidomide?

Use carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF or DMSO under inert gas to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (e.g., 1:1.2 lenalidomide:PEG5-COOH). Purify via size-exclusion chromatography to remove unreacted PEG5 .

Q. How should contradictory data from clinical trials on this compound dosing regimens be analyzed?

Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from randomized phase 2/3 trials. Adjust for covariates like renal clearance (Cockcroft-Gault formula) and prior treatment lines. Use Kaplan-Meier survival curves with log-rank tests to compare progression-free survival across dose cohorts .

Q. What methodologies validate the cereblon-dependent mechanism of this compound in proteolysis-targeting chimeras (PROTACs)?

Employ CRISPR/Cas9-generated cereblon-knockout cell lines as negative controls. Measure ubiquitination of IKZF1/3 via Western blot and confirm degradation via immunofluorescence. Use isothermal titration calorimetry (ITC) to quantify binding affinity between PEG5-OH-linked lenalidomide and cereblon .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like PEG5 chain length uniformity and residual solvent levels. Use design-of-experiments (DoE) to optimize reaction parameters (temperature, solvent purity). Validate consistency via DSC for thermal stability and dynamic light scattering (DLS) for aggregation .

Data Integrity and Reproducibility

Q. What statistical approaches address small-sample limitations in preclinical studies of this compound?

Apply Bayesian hierarchical models to pool data across replicate experiments. Use bootstrap resampling to estimate confidence intervals for IC50 values. Report effect sizes (e.g., Cohen’s d) instead of p-values to emphasize clinical relevance .

Q. How should researchers document and archive this compound study data for regulatory compliance?

Maintain raw data (e.g., NMR spectra, HPLC chromatograms) in indexed electronic lab notebooks (ELNs) with audit trails. Follow ICH guidelines for long-term storage (minimum 2 years post-study). Include batch records, stability reports, and SAE documentation in submissions to health authorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.